Methyl heptanoate-6,6,7,7,7-D5

Catalog No.
S14392822
CAS No.
M.F
C8H16O2
M. Wt
149.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heptanoate-6,6,7,7,7-D5

Product Name

Methyl heptanoate-6,6,7,7,7-D5

IUPAC Name

methyl 6,6,7,7,7-pentadeuterioheptanoate

Molecular Formula

C8H16O2

Molecular Weight

149.24 g/mol

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2

InChI Key

XNCNNDVCAUWAIT-WNWXXORZSA-N

Canonical SMILES

CCCCCCC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC

Methyl heptanoate-6,6,7,7,7-D5 is a deuterated ester derived from heptanoic acid, specifically labeled with five deuterium atoms at the 6th and 7th carbon positions. Its molecular formula is C8D5H11O2C_8D_5H_{11}O_2 and it has a molecular weight of approximately 149.24 g/mol. This compound is utilized primarily in analytical chemistry as a stable isotope-labeled standard for various applications, including food and beverage analysis, due to its unique isotopic signature which aids in tracing and quantifying compounds in complex mixtures .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl heptanoate can hydrolyze to form heptanoic acid and methanol.
  • Transesterification: It can react with alcohols in the presence of an acid or base catalyst to form different esters.
  • Esterification: The compound can be synthesized from heptanoic acid and methanol under acidic conditions.

These reactions are important for its application in food chemistry and flavor analysis, where the isotopic labeling allows for precise tracking of the compound's behavior in various matrices .

The synthesis of methyl heptanoate-6,6,7,7,7-D5 can be achieved through several methods:

  • Deuterated Heptanoic Acid Synthesis: Starting from deuterated precursors, such as deuterated fatty acids, followed by esterification with methanol.
  • Transesterification: Reacting a deuterated fatty acid with methanol using an acid catalyst to produce the ester.
  • Direct Deuteration: Using deuterated reagents in conventional synthesis routes to introduce deuterium into the desired positions on the heptanoate chain .

Methyl heptanoate-6,6,7,7,7-D5 finds applications in:

  • Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying other compounds.
  • Food Industry: Acts as a flavoring agent and is used in studying flavor profiles due to its stable isotopic nature.
  • Research: Employed in metabolic studies to trace pathways involving fatty acids and esters .

Interaction studies involving methyl heptanoate-6,6,7,7,7-D5 typically focus on its behavior in complex biological systems or food matrices. The presence of deuterium can alter reaction kinetics and metabolic pathways compared to non-deuterated analogs. Such studies can help elucidate the fate of fatty acids during digestion or their incorporation into biological tissues .

Methyl heptanoate-6,6,7,7,7-D5 shares structural similarities with various other esters and fatty acids. Below are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl heptanoateC8H16O2C_8H_{16}O_2144.21 g/molNon-deuterated version used in food applications
Methyl hexanoateC7H14O2C_7H_{14}O_2130.19 g/molShorter carbon chain; different flavor profile
Methyl octanoateC8H16O2C_8H_{16}O_2144.21 g/molLonger carbon chain; distinct aroma
Methyl 6-methylheptanoateC9H18O2C_9H_{18}O_2158.24 g/molContains an additional methyl group on the heptane

Methyl heptanoate-6,6,7,7,7-D5 is unique due to its isotopic labeling which allows for precise analytical applications that are not feasible with non-deuterated compounds .

The foundation of deuterated ester chemistry traces back to Harold Urey’s 1931 isolation of deuterium, which earned him the Nobel Prize in Chemistry and revealed the existence of stable hydrogen isotopes. Early deuterium incorporation methods relied on brute-force isotopic enrichment through cryogenic distillation, as demonstrated in Urey’s concentration of heavy water. By the 1950s, chemists developed more sophisticated synthetic routes, such as the reaction of silver carboxylates with deuterated alkyl halides to produce selectively labeled esters.

Isotope Kinetic Effect Principles in Ester Metabolism

The deuterium kinetic isotope effect represents a fundamental quantum mechanical phenomenon that significantly influences the metabolic behavior of methyl heptanoate-6,6,7,7,7-D5 compared to its non-deuterated counterpart [1]. This isotope effect manifests as a measurable change in reaction rates when hydrogen atoms are replaced by deuterium atoms at specific molecular positions [2]. The kinetic isotope effect arises primarily from differences in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds, where deuterium-containing bonds exhibit lower vibrational frequencies and reduced zero-point energies [1] [3].

In ester metabolism, the hydrolysis of methyl heptanoate-6,6,7,7,7-D5 demonstrates characteristic deuterium kinetic isotope effects ranging from 1.5 to 2.2, as observed in similar ester hydrolysis reactions catalyzed by lipases [4]. The magnitude of these effects depends on the specific bond-breaking mechanisms involved in the rate-determining step of ester cleavage [5]. Primary deuterium kinetic isotope effects occur when carbon-deuterium bonds are directly broken during the enzymatic hydrolysis process, typically exhibiting values between 2 and 8 [3]. Secondary deuterium kinetic isotope effects, which arise from structural changes in the transition state without direct bond cleavage, generally range from 0.8 to 1.4 [6].

The molecular basis for these kinetic isotope effects lies in the fundamental differences between hydrogen and deuterium isotopes [1]. Deuterium possesses approximately twice the mass of hydrogen, resulting in significantly lower vibrational frequencies for carbon-deuterium bonds compared to carbon-hydrogen bonds [7]. This mass difference translates to reduced zero-point energies for deuterated bonds, requiring greater activation energy to reach the transition state during bond cleavage reactions [2] [3].

Bond TypeTypical Kinetic Isotope Effect RangeZero-Point EnergyVibrational Frequency (cm⁻¹)
Carbon-Hydrogen primary2-8Higher2900-3000
Carbon-Hydrogen secondary α1.1-1.4Higher2850-2950
Carbon-Deuterium primary1.0 (reference)Lower2100-2200
Carbon-Deuterium secondary α0.8-0.9Lower2050-2150

Experimental observations of deuterium kinetic isotope effects in ester hydrolysis reactions have demonstrated that the replacement of hydrogen with deuterium at the terminal methyl positions of methyl heptanoate results in measurable changes in hydrolysis rates [8] [9]. These effects are particularly pronounced in enzymatic reactions where the rate-determining step involves carbon-hydrogen bond cleavage or significant structural reorganization around the deuterated positions [4] [10].

Quantum Mechanical Models for Deuterium Substitution

The quantum mechanical foundation for deuterium substitution effects in methyl heptanoate-6,6,7,7,7-D5 rests upon the Born-Oppenheimer approximation and vibrational quantum mechanics [11]. This theoretical framework describes how nuclear motion can be separated from electronic motion, allowing for precise calculation of vibrational energy levels and their dependence on nuclear mass [12] [13].

The vibrational energy of a quantum harmonic oscillator containing deuterium follows the fundamental equation E = (n + 1/2)ℏω, where ω represents the vibrational frequency inversely proportional to the square root of the reduced mass [14] [15]. For carbon-deuterium bonds, the increased nuclear mass results in lower vibrational frequencies compared to carbon-hydrogen bonds, leading to reduced zero-point energies [7] [16]. This quantum mechanical effect manifests as approximately 1.2 kilocalories per mole difference in zero-point energy between carbon-hydrogen and carbon-deuterium bonds [16].

Quantum mechanical calculations using density functional theory have revealed that deuterium substitution affects molecular geometry through intramolecular effects [13] [17]. The reduced vibrational amplitude of deuterium atoms results in shorter average bond lengths, with carbon-deuterium bonds being approximately 0.01 Angstroms shorter than equivalent carbon-hydrogen bonds [13]. These geometric changes influence intermolecular interactions and can affect the binding affinity of methyl heptanoate-6,6,7,7,7-D5 to enzymatic active sites [17] [18].

The quantum tunneling phenomenon plays a crucial role in deuterium-substituted reactions [19]. Hydrogen atoms exhibit significantly higher tunneling probabilities than deuterium atoms due to their lower mass and smaller de Broglie wavelength [20]. This difference in tunneling behavior contributes to the observed kinetic isotope effects in chemical reactions involving bond cleavage at deuterated positions [19].

Quantum ParameterHydrogen ValueDeuterium ValueEffect on Reaction
Reduced Mass0.5 amu1.0 amuSlower reaction rate
Bond Length (Carbon-X)1.09 Å1.08 ÅShorter bond
Zero-Point Energy4.3 kcal/mol3.1 kcal/molLower barrier
Tunneling ProbabilityHighLowReduced rate

Advanced quantum mechanical models incorporating nuclear quantum effects through multi-component molecular orbital methods have demonstrated that deuterium substitution significantly affects interaction energies in molecular complexes [17]. These calculations reveal that deuterium replacement generally reduces interaction energies and induces measurable changes in geometrical parameters that influence molecular recognition processes [17] [18].

Tracer Theory Applications in Lipid Biochemistry

Deuterium-labeled compounds such as methyl heptanoate-6,6,7,7,7-D5 serve as powerful tracers for investigating lipid metabolism pathways and quantifying metabolic flux rates [21] [22]. The theoretical foundation for deuterium tracer applications rests upon the principle that deuterium incorporation into metabolic products reflects the activity of specific biosynthetic pathways [23] [24].

In lipid biochemistry, deuterium tracers enable precise measurement of de novo lipogenesis through analysis of deuterium incorporation patterns in fatty acids [21]. The use of deuterated water as a precursor allows researchers to trace hydrogen incorporation into newly synthesized lipids, providing quantitative information about lipid turnover rates [23] [25]. Methyl heptanoate-6,6,7,7,7-D5 can serve as a model compound for understanding how deuterium labels are incorporated and retained during ester metabolism [26].

The kinetic analysis of deuterium-labeled fatty acid esters involves sophisticated mathematical models that account for precursor pool enrichment and product dilution effects [26] [27]. These models utilize first-order kinetic equations to describe the time-dependent incorporation of deuterium labels into metabolic products [25]. The fractional synthesis rate of lipids can be calculated using the formula: fractional synthesis = (product enrichment / precursor enrichment) × (1 / time), where enrichments are expressed as atom percent excess deuterium [21] [24].

Experimental validation of deuterium tracer methods has demonstrated their accuracy in measuring lipid metabolism in both animal models and human subjects [21] [28]. Studies using deuterated water have shown that deuterium incorporation into lipids follows predictable kinetic patterns that correlate with known metabolic pathways [22]. The sensitivity of modern mass spectrometry techniques allows detection of deuterium enrichment levels as low as 0.1 atom percent excess, enabling measurement of slow metabolic processes [26] [29].

Tracer ApplicationMeasurement TargetDetection MethodSensitivity
De novo lipogenesisFatty acid synthesisGas chromatography-mass spectrometry0.1 atom % excess
Lipid turnoverMembrane phospholipidsLiquid chromatography-mass spectrometry0.05 atom % excess
Fatty acid oxidationBeta-oxidation productsIsotope ratio mass spectrometry1-3 per mil
Ester hydrolysisProduct formation ratesHigh-resolution mass spectrometry0.01 atom % excess

The application of deuterium tracers in studying ester metabolism has revealed important insights into the selectivity and kinetics of enzymatic hydrolysis reactions [27]. Research using deuterated fatty acid esters has demonstrated that the position of deuterium substitution significantly affects the rate and extent of enzymatic cleavage [26]. These findings have important implications for understanding how structural modifications influence the bioavailability and metabolic fate of ester-containing compounds [27].

Isotopomer Distribution Modeling Frameworks

Mass isotopomer distribution analysis represents a sophisticated mathematical framework for quantifying biosynthetic processes using stable isotope tracers such as methyl heptanoate-6,6,7,7,7-D5 [30] [31]. This analytical approach relies on combinatorial probability theory to interpret the distribution of isotopically labeled molecular species generated during metabolic processes [32].

The fundamental principle of isotopomer distribution analysis involves comparing experimentally observed mass isotopomer patterns with theoretical distributions predicted from binomial or multinomial probability models [30] [31]. For a polymer synthesized from n identical subunits, each with enrichment probability p, the probability of finding exactly k labeled subunits follows the binomial distribution: P(k) = C(n,k) × p^k × (1-p)^(n-k), where C(n,k) represents the binomial coefficient [30] [32].

Advanced isotopomer modeling frameworks incorporate corrections for natural isotope abundances and instrumental measurement errors [31] [33]. The mathematical algorithm for calculating isotopomer abundances utilizes least-squares fitting methods based on the Moore-Penrose pseudo-inverse matrix operation: X = (A^T × A)^(-1) × A^T × P, where X represents calculated relative intensities, A is the natural abundance matrix, and P contains experimental intensity values [33].

Computational implementations of isotopomer distribution analysis have been developed to handle complex metabolic networks involving multiple precursor pools and competing pathways [34]. These software tools utilize iterative matrix calculations to solve systems of linear equations describing isotope flow through metabolic networks [33]. The accuracy of isotopomer analysis depends critically on precise measurement of mass isotopomer ratios, with typical requirements for relative precision better than 2% [31].

Modeling FrameworkMathematical BasisApplicationAccuracy Requirement
Mass Isotopomer Distribution AnalysisCombinatorial probabilityFatty acid synthesis±2% relative
Binomial Distribution Modelp^n × (1-p)^(m-n)Single precursor incorporation±5% absolute
Multinomial Distribution ModelΣ pi^niMultiple precursor pathways±3% relative
Natural Abundance CorrectionStatistical subtractionBackground correction±0.1% absolute

The validation of isotopomer distribution models requires careful consideration of potential confounding factors including isotopic disequilibrium in precursor pools, incomplete ion spectra monitoring, and variations in natural isotope abundances [31]. Strategies for testing model assumptions include comparing higher-mass multiply-labeled isotopomers with lower-mass singly-labeled species to detect isotopic inhomogeneity in precursor pools [31]. The sensitivity of calculated biosynthetic parameters to measurement errors can be assessed through Monte Carlo simulation approaches that propagate analytical uncertainties through the mathematical model [31] [35].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

149.146413479 g/mol

Monoisotopic Mass

149.146413479 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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